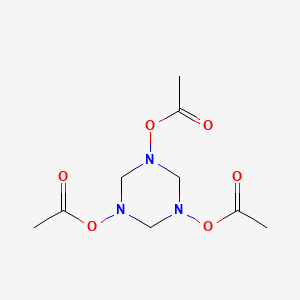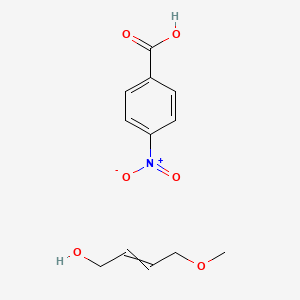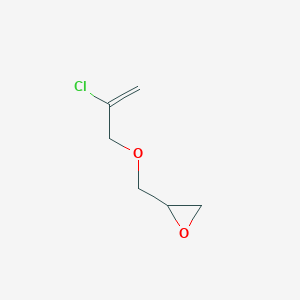
1,3,5-Triazine, 1,3,5-tris(acetyloxy)hexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine, 1,3,5-tris(acetyloxy)hexahydro- is a derivative of hexahydro-1,3,5-triazine, a class of heterocyclic compounds. These compounds are known for their unique structural properties and versatility in various chemical reactions. The compound is characterized by the presence of three acetyloxy groups attached to the nitrogen atoms of the hexahydro-1,3,5-triazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine, 1,3,5-tris(acetyloxy)hexahydro- can be synthesized through the condensation of a primary amine and formaldehyde, followed by acetylation. The general reaction involves:
Condensation Reaction: [ 3 \text{CH}_2\text{O} + 3 \text{RNH}_2 \rightarrow (\text{CH}_2\text{NR})_3 + 3 \text{H}_2\text{O} ] where R is an alkyl or aryl group.
Acetylation Reaction: [ (\text{CH}_2\text{NR})_3 + 3 \text{CH}_3\text{COCl} \rightarrow (\text{CH}_2\text{N(COCH}_3\text{R})_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of 1,3,5-triazine, 1,3,5-tris(acetyloxy)hexahydro- typically involves large-scale condensation and acetylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are common practices to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Triazine, 1,3,5-tris(acetyloxy)hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with various functional groups replacing the acetyloxy groups.
Aplicaciones Científicas De Investigación
1,3,5-Triazine, 1,3,5-tris(acetyloxy)hexahydro- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biocide and antimicrobial agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1,3,5-triazine, 1,3,5-tris(acetyloxy)hexahydro- involves its interaction with molecular targets through its functional groups. The acetyloxy groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial and biocidal effects.
Comparación Con Compuestos Similares
Hexahydro-1,3,5-triazine: The parent compound, known for its flexibility and reactivity.
1,3,5-Triazine-2,4,6-triamine (Melamine): Used in the production of resins and plastics.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Commonly used in swimming pool disinfectants.
Uniqueness: 1,3,5-Triazine, 1,3,5-tris(acetyloxy)hexahydro- is unique due to its acetyloxy functional groups, which impart distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential as a biocidal agent make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
58793-61-6 |
|---|---|
Fórmula molecular |
C9H15N3O6 |
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
(3,5-diacetyloxy-1,3,5-triazinan-1-yl) acetate |
InChI |
InChI=1S/C9H15N3O6/c1-7(13)16-10-4-11(17-8(2)14)6-12(5-10)18-9(3)15/h4-6H2,1-3H3 |
Clave InChI |
SILNUMVUTCCRMY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)ON1CN(CN(C1)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine](/img/structure/B14598319.png)
![2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14598321.png)



![3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol](/img/structure/B14598332.png)





![N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine](/img/structure/B14598372.png)

![[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)oxy]acetic acid](/img/structure/B14598380.png)
